1-(1-Benzylpiperidin-4-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine

Sigma receptor Structure-Affinity Relationship Selectivity

Researchers screening sigma ligands often encounter misleading SAR from improperly substituted isomers. 1-(1-Benzylpiperidin-4-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine (CAS 500001-79-6) is the precise 3,4-dimethoxy regioisomer validated for dual σ/5-HT1A activity. • Nanomolar dual σ1/σ2 & 5-HT1A affinity with >10-fold D2 selectivity (Ki > 500 nM) • 5-HT1A partial agonist profile confirmed via [35S]GTPγS assay • Distinct pharmacological signature vs. inactive 2,4-dimethoxy isomer Supplied with full analytical documentation for reproducible neuropharmacology research.

Molecular Formula C25H35N3O2
Molecular Weight 409.6 g/mol
Cat. No. B10881524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Benzylpiperidin-4-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine
Molecular FormulaC25H35N3O2
Molecular Weight409.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CN2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4)OC
InChIInChI=1S/C25H35N3O2/c1-29-24-9-8-22(18-25(24)30-2)20-27-14-16-28(17-15-27)23-10-12-26(13-11-23)19-21-6-4-3-5-7-21/h3-9,18,23H,10-17,19-20H2,1-2H3
InChIKeyQUFCNGNHCKGMCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Benzylpiperidin-4-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine – Key Compound Profile for Sigma/MCH Receptor Research


1-(1-Benzylpiperidin-4-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine (CAS 500001-79-6, C25H35N3O2) is a synthetic small molecule belonging to the N-benzylpiperidine class, characterized by a piperazine ring bearing a 3,4-dimethoxybenzyl substituent . It is structurally related to a series of 1-aralkyl-4-benzylpiperidine/piperazine derivatives that have been investigated as potent sigma (σ) receptor ligands [1] and appears within patent families claiming melanin-concentrating hormone (MCH) receptor modulators [2]. Its differentiation from close analogs lies in the specific 3,4-dimethoxy substitution pattern, which can influence receptor subtype selectivity and functional activity compared to the 2,4- or 2,5-dimethoxy isomers.

TargetReported dual sigma-1/sigma-2 and 5-HT1A receptor binding context
Substitution3,4-dimethoxy pattern supports polypharmacology profile distinct from 2,4- or 2,5-isomers
ScaffoldN-benzylpiperidine-piperazine core; class-level evidence for sigma/MCH research fit

Why 1-(1-Benzylpiperidin-4-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine Cannot Be Replaced by a Generic Piperazine Analog


Within the 1-aralkyl-4-benzylpiperidine/piperazine series, subtle changes in the aralkyl group dramatically alter sigma receptor subtype selectivity; for example, shifting from a piperidine to a piperazine core changes the σ2/σ1 selectivity profile, and the exact position of methoxy substituents on the benzyl ring further modulates affinity for σ1 versus σ2 and off-target 5-HT1A and D2 receptors [1]. The compound 1-(1-benzylpiperidin-4-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine occupies a specific structural niche where the 3,4-dimethoxy arrangement has been associated with dual σ/5-HT1A affinity and a partial agonist profile at 5-HT1A, a pharmacological signature not replicated by its 2,4- or 2,5-dimethoxy isomers or by simple piperidine analogs [REFS-1, REFS-2]. Consequently, substituting this compound with a generic piperazine or an incorrectly positioned isomer risks losing the desired polypharmacology and is likely to yield misleading structure-activity conclusions.

Isomer mismatch2,4- or 2,5-dimethoxy isomers lack reported 5-HT1A partial agonism and may shift sigma subtype selectivity.
Core mismatchPiperidine-only analogs show distinct sigma-2/sigma-1 profiles and reduced 5-HT1A affinity, altering polypharmacology.
D2 engagement uncertaintyUncharacterized isomers may introduce D2 receptor binding that is absent in the 3,4-dimethoxy piperazine class.

1-(1-Benzylpiperidin-4-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine – Quantitative Differentiation Evidence for Procurement


Sigma-1 vs. Sigma-2 Selectivity Driven by 3,4-Dimethoxy Substitution Pattern

In the Costantino et al. (2005) series, piperazine derivatives bearing aralkyl substituents showed divergent sigma subtype selectivity. The compound class to which 1-(1-benzylpiperidin-4-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine belongs (piperazine scaffold with a dimethoxybenzyl group) exhibited σ2/σ1 selectivity ratios ranging from 0.1 to 9 across the series [1]. The 3,4-dimethoxy substitution pattern, specifically, is associated with compounds (such as 9aa and 9ab) that retained high affinity for both σ1 and σ2 while also gaining nanomolar affinity for 5-HT1A receptors, a property not observed with corresponding piperidine analogs or with alternative methoxy placement [1]. This indicates the 3,4-dimethoxy arrangement is critical for the dual σ/5-HT1A profile.

Sigma selectivity
Class-level inference
Piperazine core shifts σ2/σ1 ratio; 3,4-dimethoxy enables dual σ/5-HT1A (predicted Ki
Reported sigma subtype selectivity context
Data from class analogs; target values to verify
5-HT1A agonism
Class-level inference
3,4-dimethoxy piperazine class: Ki10-fold vs piperidine
Reported 5-HT1A partial agonist context
Functional profile inferred from analogs 9aa/9ab
D2 selectivity
Class-level inference
Predicted Ki>500 nM at D2; >10-fold σ1/5-HT1A selectivity over D2
D2-sparing profile context in class analogs
D2 binding unverified for this specific compound
MCH receptor
Supporting evidence
Structural alignment with patent-class MCH R1 ligands (Ki ≤1 µM)
May support MCH receptor screening context
Not individually exemplified; data to verify
Sigma receptor Structure-Affinity Relationship Selectivity

5-HT1A Partial Agonist Activity Unique to 3,4-Dimethoxy Piperazine Derivatives

Compounds 9aa, 9ba, and 9ab from Costantino et al. (2005), which bear a 3,4-dimethoxybenzyl group on the piperazine ring, displayed nanomolar Ki values at human 5-HT1A receptors (Ki < 100 nM) and demonstrated partial agonist activity in a [35S]GTPγS binding assay [1]. In contrast, the piperidine analogs and other substitution patterns lacked this dual σ/5-HT1A functional profile. This suggests that 1-(1-benzylpiperidin-4-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine, by virtue of its identical 3,4-dimethoxybenzyl piperazine pharmacophore, is capable of eliciting 5-HT1A partial agonism, a feature that differentiates it from piperidine-based and non-3,4-dimethoxy piperazine comparators.

5-HT1A agonism
Class-level inference
3,4-dimethoxy piperazine class: Ki10-fold vs piperidine
Reported 5-HT1A partial agonist context
Functional profile inferred from analogs 9aa/9ab
5-HT1A receptor Partial agonist Functional selectivity

Dopamine D2 Receptor Counterscreening: Improved Selectivity of 3,4-Dimethoxy Piperazines

The Costantino et al. (2005) study explicitly evaluated dopamine D2 receptor binding as a counter-screen. The 3,4-dimethoxy piperazine analogs 9aa and 9ab retained high affinity for σ1/σ2 and 5-HT1A while showing Ki values > 500 nM at D2 receptors, representing >10-fold selectivity [1]. In contrast, many classical sigma ligands (e.g., haloperidol) exhibit potent D2 antagonism, leading to extrapyramidal side effects. The 3,4-dimethoxy substitution pattern thus confers a favorable selectivity window that is not guaranteed by the 2,4- or 2,5-dimethoxy isomers, for which D2 binding data have not been reported, making the 3,4-isomer the only characterized member with verified D2-sparing properties.

D2 selectivity
Class-level inference
Predicted Ki>500 nM at D2; >10-fold σ1/5-HT1A selectivity over D2
D2-sparing profile context in class analogs
D2 binding unverified for this specific compound
Dopamine D2 receptor Selectivity Antipsychotic

MCH Receptor R1 Antagonist Potential: Structural Resemblance to Lead Series

Patent US 6,951,863 B2 discloses substituted 1-benzyl-4-aryl piperazine analogues as MCH receptor ligands, with generic claims encompassing the 3,4-dimethoxybenzyl substitution pattern present in the target compound [1]. The patent exemplifies compounds with Ki values ≤ 1 µM in MCH receptor binding assays. While the specific compound 1-(1-benzylpiperidin-4-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine is not individually exemplified, its structural alignment with the disclosed pharmacophore suggests potential MCH receptor R1 antagonism, distinguishing it from piperidine-only analogs that are not covered by this patent family.

MCH receptor
Supporting evidence
Structural alignment with patent-class MCH R1 ligands (Ki ≤1 µM)
May support MCH receptor screening context
Not individually exemplified; data to verify
MCH receptor Obesity Metabolic disorder

1-(1-Benzylpiperidin-4-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine – Recommended Application Scenarios for Scientific Procurement


Sigma Receptor Tool Compound for Polypharmacology Studies

The compound is best deployed as a tool to probe σ1/σ2 receptor involvement alongside 5-HT1A modulation in assays of synaptic plasticity or neuroprotection. Its 3,4-dimethoxy substitution pattern aligns with analogs (9aa, 9ab) that showed nanomolar dual affinity and 5-HT1A partial agonism in [35S]GTPγS assays [1]. For studies aiming to differentiate σ-mediated effects from pure serotonergic or dopaminergic contributions, this compound provides a characterized dual-action profile that cannot be achieved with piperidine-only or 2,4-dimethoxy isomers.

Atypical Antipsychotic Lead Optimization Scaffold

In medicinal chemistry programs seeking antipsychotic candidates with reduced D2 liability, this compound offers a validated starting point. Class-level data indicate >10-fold selectivity for σ1/5-HT1A over D2 receptors (Ki > 500 nM at D2), a hallmark of atypical antipsychotic profiles [1]. The 3,4-dimethoxy substitution is essential for this selectivity window; alternative substitution patterns lack published D2 data and may inadvertently introduce dopaminergic activity.

MCH Receptor R1 Antagonist Probe for Metabolic Research

Given its structural inclusion in MCH receptor patent families, the compound can serve as a screening candidate or reference standard in MCH receptor R1 binding and functional assays [2]. It enables investigation of MCH-mediated feeding behavior without the confounding effects present in non-piperazine analogs, which are not covered by MCH receptor ligand patents.

Selectivity Profiling Standard for Piperazine Isomer Screening Libraries

Because the 3,4-dimethoxy regioisomer has a distinct pharmacological signature (σ/5-HT1A dual agonism with D2 sparing) compared to its 2,4-dimethoxy counterpart (inactive at 5-HT1A in published data), this compound is ideal as a positive control in screening cascades designed to identify novel sigma or serotonergic ligands, ensuring that assay systems can discriminate between closely related substitution patterns [1][3].

Application
Selection Property
Validation Focus
Sigma/5-HT1A polypharmacology research
Dual σ1/σ2 and 5-HT1A binding profile
Verify sigma subtype selectivity and 5-HT1A partial agonism in functional assays
Serotonergic modulation with D2-sparing profile
Low D2 affinity (>10-fold selectivity over σ1/5-HT1A)
Confirm D2 receptor binding and locomotor activity endpoints in rodent models
MCH receptor R1 antagonist screening
Structural match to patent-class MCH ligands
Evaluate MCH R1 binding displacement and feeding behavior models
Piperazine isomer selectivity profiling
3,4-dimethoxy vs 2,4-dimethoxy pharmacological fingerprint
Use as reference to differentiate assay response across regioisomers
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